![molecular formula C8H12N2 B154351 Mebanazine CAS No. 65-64-5](/img/structure/B154351.png)
Mebanazine
Overview
Description
Mebanazine, also known as Actomol, is a monoamine oxidase inhibitor (MAOI) belonging to the hydrazine class of chemicals . It was used in the past as an antidepressant in the 1960s, but has since been discontinued because of its hepatotoxic potential .
Molecular Structure Analysis
Mebanazine is a small molecule with the chemical formula C8H12N2 . Its molecular weight is approximately 136.198 g/mol . The structure of Mebanazine can be represented by various formats such as MOL, SDF, 3D-SDF, PDB, SMILES, and InChI .Physical And Chemical Properties Analysis
Mebanazine has a molecular formula of C8H12N2 and a monoisotopic mass of 136.100052 Da . It has 2 hydrogen bond acceptors, 3 hydrogen bond donors, and 2 freely rotating bonds . Its ACD/LogP is 1.07, indicating its lipophilicity . The molar refractivity is 42.9±0.3 cm^3, and the polar surface area is 38 Å^2 .Scientific Research Applications
Antidepressant
Mebanazine, also known as Actomol, is a monoamine oxidase inhibitor (MAOI) of the hydrazine chemical class . It was previously used as an antidepressant in the 1960s . However, it has since been withdrawn due to hepatotoxicity .
Monoamine Oxidase Inhibitor
Mebanazine is claimed to be a more potent MAOI than pheniprazine with a greater therapeutic index . This property makes it a potential candidate for research in the field of neurology and psychiatry.
Insulin Secretion Stimulator
Intravenous injections of Mebanazine resulted in an acute rise in plasma insulin in rats . This suggests that Mebanazine could be used in research related to diabetes and insulin regulation.
Glucose Level Regulator
Treatment of rats for five days with Mebanazine resulted in decreased plasma glucose levels associated with a reduction in food intake . This indicates that Mebanazine could be used in research related to metabolism and diet.
Hepatotoxicity
Mebanazine has been withdrawn due to its hepatotoxic potential . This makes it a subject of interest in research related to liver diseases and drug-induced liver injury.
Appetite Suppressant
The reduction in food intake observed in rats treated with Mebanazine suggests that it may have appetite-suppressing effects . This could make it a subject of interest in research related to obesity and weight management.
Safety and Hazards
Mechanism of Action
Target of Action
Mebanazine, also known as Actomol, is primarily a monoamine oxidase inhibitor (MAOI) . Monoamine oxidases are enzymes that catalyze the oxidation of monoamines, which are neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting these enzymes, Mebanazine increases the levels of these neurotransmitters in the brain.
Mode of Action
As an MAOI, Mebanazine works by binding to the active site of monoamine oxidase enzymes, thereby preventing them from breaking down monoamines . This results in an increase in the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and leading to improved mood and reduction of depression symptoms.
Result of Action
The primary molecular effect of Mebanazine is the inhibition of monoamine oxidase enzymes, leading to increased levels of monoamine neurotransmitters in the brain . This can result in improved mood and reduced symptoms of depression. Mebanazine was withdrawn from the market due to its hepatotoxic potential .
properties
IUPAC Name |
1-phenylethylhydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-7(10-9)8-5-3-2-4-6-8/h2-7,10H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRZAEJMHSGZNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2126-84-3 (oxalate), 3979-76-8 (monosulfate) | |
Record name | Mebanazine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000065645 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50859848 | |
Record name | (1-Phenylethyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50859848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mebanazine | |
CAS RN |
65-64-5 | |
Record name | Mebanazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65-64-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mebanazine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000065645 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mebanazine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09248 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Mebanazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.559 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MEBANAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5R55CJ4CG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Mebanazine?
A1: Mebanazine is a monoamine oxidase inhibitor (MAOI). [, , , ] It exerts its effects by irreversibly inhibiting the enzyme monoamine oxidase, which is responsible for the breakdown of neurotransmitters like serotonin, noradrenaline, and dopamine. [, , , , , , ]
Q2: What is the molecular formula and weight of Mebanazine?
A4: The molecular formula of Mebanazine is C9H12N2, and its molecular weight is 148.21 g/mol. [, ]
Q3: How is Mebanazine metabolized in the body?
A5: Studies in rats indicate that Mebanazine is primarily excreted unchanged in the urine. [] A small percentage is metabolized, with acid-labile conjugates, possibly N-glucuronides, identified as major biliary metabolites. []
Q4: Does Mebanazine cross the blood-brain barrier?
A7: While not directly addressed in the provided research, Mebanazine's effect on brain neurotransmitter levels strongly suggests it can cross the blood-brain barrier. [, , ]
Q5: What in vivo models have been used to study Mebanazine's effects?
A8: Researchers have used rat models to investigate Mebanazine's impact on insulin sensitivity, hypoglycemia, and growth hormone. [, , ] Cat models have been employed to study its interaction with the sympathetic nervous system and effects on blood pressure. [, ] Fowl models have been used to explore its influence on sleep-wake cycles and monoaminergic pathways. [, , ]
Q6: What are the potential toxicities associated with Mebanazine?
A10: Mebanazine, like other hydrazine MAOIs, has been associated with potential hepatotoxicity. [, , ] It can also induce DNA damage in the liver and lungs of mice. [, ] Additionally, Mebanazine can potentiate the effects of various drugs, including pethidine, leading to potentially dangerous interactions. [, ]
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